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molecular formula C7H12N2 B8603474 2-Amino-1-methylcyclopentane-1-carbonitrile

2-Amino-1-methylcyclopentane-1-carbonitrile

Cat. No. B8603474
M. Wt: 124.18 g/mol
InChI Key: AOEGKMNRLSZGTI-UHFFFAOYSA-N
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Patent
US08921368B2

Procedure details

A mixture of 1-methyl-2-oxocyclopentanecarbonitrile (272 mg, 2.209 mmol, from Step 1) and ammonium acetate (917 mg, 11.90 mmol) in methanol (2 mL) was stirred at room temperature for 2 h. Sodium cyanoborohydride (69.4 mg, 1.104 mmol) was added. After 17 h at room temperature, the mixture was concentrated. The residue was dissolved in water and ethyl acetate and stirred vigorously. The ethyl acetate phase was separated, dried (MgSO4), filtered and concentrated to give crude 2-amino-1-methylcyclopentanecarbonitrile (0.2436 g), which was taken to the next reaction without purification.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
69.4 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]#[N:9])[CH2:6][CH2:5][CH2:4][C:3]1=O.C([O-])(=O)C.[NH4+].C([BH3-])#[N:16].[Na+]>CO>[NH2:16][CH:3]1[CH2:4][CH2:5][CH2:6][C:2]1([CH3:1])[C:8]#[N:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
272 mg
Type
reactant
Smiles
CC1(C(CCC1)=O)C#N
Name
Quantity
917 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
69.4 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 17 h at room temperature
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
STIRRING
Type
STIRRING
Details
ethyl acetate and stirred vigorously
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1C(CCC1)(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2436 g
YIELD: CALCULATEDPERCENTYIELD 177.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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